3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-25-15-8-4-2-6-13(15)12-19-17(21)10-11-20-18(22)14-7-3-5-9-16(14)26(20,23)24/h2-9H,10-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOJUINVMQHLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide typically involves multiple steps:
Formation of the Benzo[d]isothiazole Core: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, under oxidative conditions to form the benzo[d]isothiazole ring.
Introduction of the Dioxido and Oxo Groups: The benzo[d]isothiazole intermediate is then subjected to further oxidation to introduce the dioxido and oxo functionalities.
Attachment of the Propanamide Moiety: The final step involves the coupling of the oxidized benzo[d]isothiazole with a propanamide derivative, such as N-(2-methoxybenzyl)propanamide, under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the benzo[d]isothiazole core, potentially forming sulfone derivatives.
Reduction: Reduction reactions can target the oxo and dioxido groups, converting them into hydroxyl or sulfide functionalities.
Substitution: The methoxybenzyl group can be a site for electrophilic aromatic substitution reactions, introducing various substituents to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxyl or sulfide derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxybenzyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]isothiazole core can engage in π-π interactions with aromatic residues in proteins, while the dioxido and oxo groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Electron-Withdrawing Groups (e.g., nitrile, acetyl): Increase polarity, affecting solubility and binding to hydrophilic targets .
- Halogenated Substituents (e.g., bromophenyl): Improve binding to enzymes via halogen bonding, as seen in HCV NS3 helicase inhibition .
Anti-Inflammatory Activity :
- Target Compound : Predicted to inhibit COX-1 via molecular docking, with high binding affinity due to the 2-methoxybenzyl group’s hydrophobic interactions .
- Analog 3f (Isopropyl Ester) : Exhibited the highest cytotoxic activity (IC₅₀ = 2.1 µM against hepatic cancer cells) due to enhanced lipophilicity and steric fit in enzyme pockets .
- Nitrile Derivative (2) : Moderate anti-inflammatory activity (IC₅₀ = 8.7 µM for TNF-α inhibition) .
Antioxidant Activity :
- Ester Derivatives (3b, 3f) : Showed superior free radical scavenging (EC₅₀ = 0.9–1.2 µM) compared to nitrile (EC₅₀ = 1.5 µM), attributed to ester groups stabilizing radical intermediates .
Antimicrobial Activity :
- Acetate Derivatives (3a–g) : Moderate-to-strong antibacterial effects against Gram-positive bacteria (MIC = 8–32 µg/mL), with activity decreasing as alkyl chain length increases .
Molecular and Quantum Chemical Properties
DFT Calculations :
- Target Compound : Expected to have a lower HOMO-LUMO gap (<7.5 eV) compared to ester 3f (7.57 eV), suggesting higher reactivity due to the methoxy group’s electron-donating nature .
- Spatial Electron Distribution : The 2-methoxybenzyl group likely directs electron density toward the isothiazol-3-one ring, enhancing interactions with COX-1’s hydrophobic active site .
Binding Affinities :
- COX-1 Inhibition : Esters 3d and 3f showed Gibbs free energies (ΔG = -9.2 to -9.8 kcal/mol) lower than aspirin (-6.3 kcal/mol), indicating stronger inhibition .
Stability :
- The planar isothiazolinone ring (bond length: S–N = 1.65 Å) remains stable across analogs, while substituents influence melting points (146–220°C) and solubility .
Biologische Aktivität
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety, known for its pharmacological properties, and a methoxybenzyl group that may influence its biological interactions. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which are critical for its biological activity.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to the inhibition of biofilm formation and disruption of bacterial cell wall synthesis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using various cell lines (e.g., L929 fibroblasts) demonstrated that at certain concentrations, the compound exhibited low toxicity while promoting cell viability at lower doses.
Table 2: Cytotoxicity Results in L929 Cells
| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
| 25 | 97 | 103 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or bind to receptors involved in cellular signaling pathways. The presence of the dioxido and oxo groups enhances its reactivity and potential interaction with biological macromolecules.
Synthesis Methods
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The methoxybenzyl group is introduced via nucleophilic substitution reactions.
- Final Amide Formation : This involves reacting the intermediate with propanoyl chloride under basic conditions.
Case Studies
A notable study examined the effects of similar benzothiazole derivatives on biofilm formation in Staphylococcus aureus, revealing that compounds structurally related to our target significantly reduced biofilm mass at sub-MIC concentrations. This suggests potential applications in treating biofilm-associated infections.
Q & A
Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions, often starting with saccharin derivatives. Key steps include:
- Core formation : Reacting 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide with amines (e.g., 2-methoxybenzylamine) in solvents like dichloromethane or DMF, using bases such as LiOtBu or triethylamine to facilitate coupling .
- Purification : Column chromatography (ethyl acetate/dichloromethane gradients) or crystallization for isolation .
- Optimization : Yields depend on solvent polarity, temperature (often room temperature to 80°C), and stoichiometric ratios of reagents. For example, LiOtBu improves nucleophilic substitution efficiency in transition-metal-free protocols .
Q. Which spectroscopic and analytical techniques validate its structure and purity?
Standard methods include:
- 1H/13C NMR : Confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.83 ppm) and carbonyl groups .
- HRMS : Validates molecular weight (e.g., [M+Na]+ = 383.0672) .
- HPLC : Monitors purity (>95% typical for research-grade material) .
Q. What preliminary biological activities have been reported?
- Anticancer : IC50 values of ~1.1 μM against MCF-7 breast cancer cells, linked to thymidylate synthase inhibition .
- Antimicrobial : Moderate activity against E. coli and S. aureus (MIC ~25–50 μg/mL) .
- Pharmacokinetics : Absorption rates of 60–73% in rodent models, suggesting oral bioavailability .
| Property | Value | Source |
|---|---|---|
| Anticancer IC50 (MCF-7) | ~1.1 μM | |
| Antimicrobial MIC | 25–50 μg/mL | |
| Molecular Weight | 383.07 g/mol |
Q. How do structural features influence its activity?
- Benzisothiazole dioxides : Enhance electrophilicity for enzyme binding (e.g., thymidylate synthase) .
- Methoxybenzyl group : Improves lipophilicity and membrane permeability compared to unsubstituted analogs .
Advanced Research Questions
Q. How can synthetic yields be improved when conflicting solvent systems are reported?
Discrepancies arise from solvent-dependent reactivity:
- Polar aprotic solvents (DMF, DCM) : Favor nucleophilic substitution but may reduce yields due to side reactions.
- Hybrid approaches : Use DMF for coupling and switch to DCM for purification to balance reactivity and solubility .
- Catalyst screening : Test alternatives to LiOtBu (e.g., K2CO3) to reduce byproducts .
Q. How to resolve contradictions in reported biological activity data?
Variations in IC50/MIC values may stem from:
- Assay protocols : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
- Compound purity : Re-test batches with HPLC-confirmed purity >98% .
- Synergistic effects : Evaluate combinations with adjuvants (e.g., β-lactams for antimicrobial synergy) .
Q. What advanced techniques elucidate its mechanism of action?
- Molecular docking : Predict binding to thymidylate synthase (PDB ID 1HVY) with AutoDock Vina .
- SAR studies : Compare derivatives (e.g., replacing methoxy with halogens) to identify critical pharmacophores .
- Metabolomics : Track downstream effects via LC-MS to map disrupted pathways (e.g., folate metabolism in cancer cells) .
Q. How to design stability studies for long-term storage?
- Degradation triggers : Light sensitivity (store in amber vials at 2–8°C) and hydrolysis (avoid aqueous buffers at pH >7) .
- Analytical monitoring : Use accelerated stability testing (40°C/75% RH) with periodic HPLC and NMR to detect decomposition .
Q. What strategies address low solubility in in vivo models?
- Prodrug design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .
- Nanocarriers : Encapsulate in liposomes (e.g., DOPC/cholesterol) to improve bioavailability .
Methodological Recommendations
- Controlled experiments : Replicate synthesis and bioassays in triplicate, using PubChem-derived reference standards .
- Data validation : Cross-check NMR assignments with computational tools (e.g., ACD/Labs) to avoid misassignments .
- Collaborative workflows : Partner with crystallography labs for X-ray structure confirmation to resolve stereochemical ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
